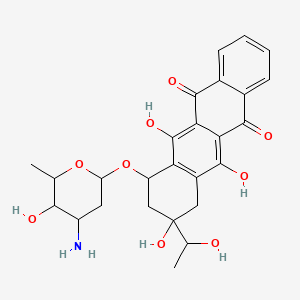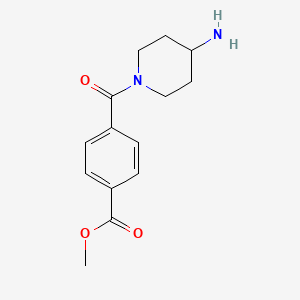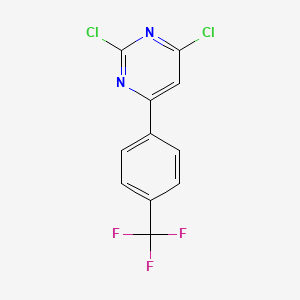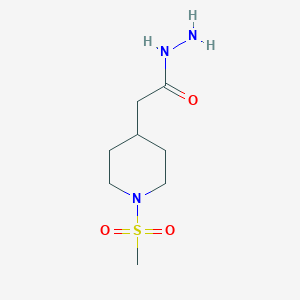![molecular formula C7H8BrClN2 B15358991 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride is a brominated derivative of pyrrolopyridine, a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the compound is synthesized through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
化学反応の分析
Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound to its less halogenated counterparts.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-oxide.
Reduction: Reduced derivatives such as 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-hydride.
Substitution: Substituted derivatives such as 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-cyanide.
科学的研究の応用
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological targets.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism by which 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects.
類似化合物との比較
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride is compared with other similar compounds such as:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: The parent compound without the bromine atom.
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A chlorinated derivative.
2-iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: An iodinated derivative.
These compounds share structural similarities but differ in their halogen atoms, leading to variations in their chemical properties and biological activities.
特性
分子式 |
C7H8BrClN2 |
|---|---|
分子量 |
235.51 g/mol |
IUPAC名 |
2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-7-2-1-5-3-9-4-6(5)10-7;/h1-2,9H,3-4H2;1H |
InChIキー |
KEIGNBCLDJLYFJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)N=C(C=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
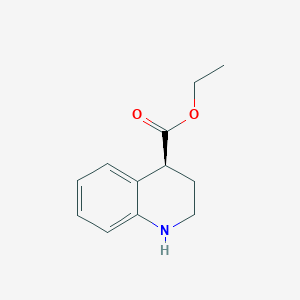

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
